molecular formula C15H24N4O2 B6501168 tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate CAS No. 1420807-06-2

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate

Cat. No.: B6501168
CAS No.: 1420807-06-2
M. Wt: 292.38 g/mol
InChI Key: YGXWLFFZZZEGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is a compound that features a tert-butyl group, a piperidine ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methyl(pyrazin-2-yl)amine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine or pyrazine compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of pyrazine-containing molecules on biological systems. Its structural features make it a useful tool for probing the interactions of pyrazine derivatives with biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate lies in its combination of a pyrazine ring with a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)18(4)13-11-16-7-8-17-13/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXWLFFZZZEGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.